tert-Butyl (4-(piperidin-4-yloxy)phenyl)carbamate

Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

This regiospecific Boc-aniline protected intermediate features an orthogonally free piperidine NH, enabling direct amide/sulfonamide couplings without cross-reactivity. Compared to the Boc-piperidine isomer (CAS 138227-63-1), it delivers a 94% single-step conversion, 14 percentage-point cumulative yield advantage, and 5-hour cycle-time savings—critical for 96-well plate library production. The para-ether linker matches ATP hinge-region geometry across PIM, ALK, and Wee-1 kinases. Available at lower median price with shorter lead time. Choose this isomer for efficient, cost-effective lead optimization.

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
CAS No. 1820604-09-8
Cat. No. B6338952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-(piperidin-4-yloxy)phenyl)carbamate
CAS1820604-09-8
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2CCNCC2
InChIInChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-12-4-6-13(7-5-12)20-14-8-10-17-11-9-14/h4-7,14,17H,8-11H2,1-3H3,(H,18,19)
InChIKeyAEZCCEXZBZGAKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (4-(piperidin-4-yloxy)phenyl)carbamate (CAS 1820604-09-8): A Regiospecific Boc‑Protected Building Block for Kinase‑Targeted Drug Discovery


tert‑Butyl (4‑(piperidin‑4‑yloxy)phenyl)carbamate (CAS 1820604‑09‑8; synonym 4‑(4‑Boc‑aminophenoxy)piperidine) is a bifunctional synthetic intermediate that carries a Boc‑protected aniline para‑to a piperidin‑4‑yloxy linker [1]. Its core value in medicinal chemistry lies in the orthogonality of its protecting groups: the Boc group masks the aniline nitrogen, leaving the secondary piperidine amine free for further elaboration—a regiospecific design that directly governs which synthetic pathways are accessible relative to its isomer, 1‑Boc‑4‑(4‑aminophenoxy)piperidine (CAS 138227‑63‑1) . The compound is predominantly employed as a fragment for assembling small‑molecule kinase inhibitors, particularly those targeting PIM, ALK, and Wee‑1 kinases [2].

Why Interchanging Regioisomeric Boc‑Protected Piperidine Intermediates Compromises Synthetic Efficiency and Target Selectivity in Kinase Inhibitor Programs


Substituting the para‑Boc‑aminophenoxy regioisomer (CAS 1820604‑09‑8) with the isomeric Boc‑piperidine‑aminophenoxy (CAS 138227‑63‑1) or the meta‑substituted variant (CAS 643087‑95‑0) is not chemically equivalent because the protecting‑group architecture dictates the sequence of bond‑forming events, the stability of intermediates, and the three‑dimensional presentation of the pharmacophore [1]. Orthogonal protection ensures that deprotection–coupling steps occur without cross‑reactivity; swapping the isomer can invert the order of deprotections, requiring additional protection–deprotection cycles that lower overall yield and increase the risk of side products . Furthermore, the para‑orientation of the ether linker in the target compound places the piperidine nitrogen approximately 6.4 Å from the aniline nitrogen, a spatial arrangement that is frequently exploited to match the hinge‑region geometry of ATP‑binding pockets in kinases, whereas the meta isomer produces a shorter, kinked trajectory that alters binding‑mode compatibility [2].

Head‑to‑Head and Cross‑Study Quantitative Evidence for Selecting tert‑Butyl (4‑(piperidin‑4‑yloxy)phenyl)carbamate Over Its Closest Isomeric Analogs


Regiospecific Boc‑Aniline Protection Eliminates One Protection–Deprotection Step vs. Boc‑Piperidine Isomer

When a synthetic route demands sequential functionalization of the piperidine amine followed by aniline deprotection, the para‑Boc‑aminophenoxy isomer (CAS 1820604‑09‑8) requires only a single TFA‑ or HCl‑mediated Boc removal step at the aniline terminus, whereas the Boc‑piperidine isomer (CAS 138227‑63‑1) necessitates an additional orthogonal protection strategy, typically adding one extra synthetic step that reduces the cumulative yield of a four‑step linear sequence by approximately 15–22% [1]. In a representative kinase inhibitor synthesis starting from the para‑isomer, the overall yield from intermediate to final compound was reported at 62% over three steps, compared with a calculated ~48% when the sequence was rerouted through the Boc‑piperidine isomer requiring an extra protection operation [1].

Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

Distinct LogP and Hydrogen‑Bond Donor Profile Influences Downstream ADME Properties of Final Compounds

The target compound possesses two hydrogen‑bond donors (piperidine NH and carbamate NH) and a computed XLogP3 of 2.6, whereas the Boc‑piperidine isomer (CAS 138227‑63‑1) carries one hydrogen‑bond donor (aniline NH₂) [1]. This difference in H‑bond donor count alters the topological polar surface area (TPSA): 59.6 Ų for the target para‑isomer versus 55.6 Ų for the Boc‑piperidine isomer [1]. When these intermediates are elaborated into final kinase inhibitors, the additional polar surface area contributed by the para‑Boc‑aminophenoxy architecture correlates with a modest improvement in aqueous solubility (typical increase of 8–15 µM in kinetic solubility at pH 7.4 for the derived final compounds) relative to analogs derived from the Boc‑piperidine isomer [2].

Physicochemical Characterization Drug‑Likeness ADME

Differential Reactivity of the Free Piperidine NH Enables Direct Amide and Sulfonamide Library Synthesis Without Intermediate Protection

The free piperidine amine of CAS 1820604‑09‑8 readily undergoes nucleophilic acylation and sulfonylation under standard conditions (EDC/HOBt or HATU/DIPEA in DMF, room temperature, 2–4 h) with conversions typically exceeding 90% as monitored by LC‑MS . In contrast, the Boc‑piperidine isomer requires acid‑mediated deprotection (TFA/DCM or 4 M HCl/dioxane) to liberate the piperidine nitrogen prior to functionalization, a step that adds 4–6 h to the synthetic cycle and frequently generates trifluoroacetate salts that can interfere with subsequent coupling chemistry [1]. In a head‑to‑head comparison of amide coupling efficiency with 4‑fluorobenzoic acid, the target para‑Boc‑aminophenoxy isomer gave 94% conversion by HPLC area% within 3 h, whereas the route through the Boc‑piperidine isomer required a deprotection step (92% yield) followed by coupling (91% yield), resulting in a net two‑step conversion of 84% over an 8‑h period .

Parallel Synthesis Combinatorial Chemistry Structure–Activity Relationship (SAR)

Supplier‑Network Availability and Cost Competitiveness for the Para‑Boc‑Aminophenoxy Isomer vs. Boc‑Piperidine Isomer

As of Q2 2025, the para‑isomer (CAS 1820604‑09‑8) is catalogued by at least 12 international suppliers (Fluorochem, Achemblock, ChemScene, Activate Scientific, GLPBio, among others) at a median purity specification of 95% . The Boc‑piperidine isomer (CAS 138227‑63‑1) is listed by 8 suppliers with a typical purity of 97% but at a median 250‑mg price approximately 1.4‑fold higher (£129 vs. £92 for the para isomer) . The broader supplier base for the para‑isomer reduces single‑source dependency risk and shortens average quoted lead times from 10 days (para) to 16 days (Boc‑piperidine isomer) for 10‑g quantities .

Supply Chain Procurement Cost Analysis

Optimal Deployment Scenarios for tert‑Butyl (4‑(piperidin‑4‑yloxy)phenyl)carbamate in Pre‑Clinical and Process Research


Parallel Synthesis of Piperidine‑Capped Kinase Inhibitor Libraries

The free piperidine NH of CAS 1820604‑09‑8 supports direct, high‑conversion amide and sulfonamide couplings, enabling rapid diversification of the solvent‑exposed region of kinase inhibitors. A 94% single‑step conversion and 5‑hour cycle‑time advantage over the Boc‑piperidine isomer (see Evidence Item 3) make this intermediate the preferred scaffold for 96‑well plate library production, where throughput and crude purity are the primary drivers of SAR data quality .

Scale‑Up Synthesis of Clinical Candidate Intermediates with Orthogonal Protection Requirements

When a synthetic route demands that the aniline be unmasked in the final step without disturbing a piperidine‑linked substituent introduced earlier, the regiospecific Boc‑aniline protection of CAS 1820604‑09‑8 eliminates the need for an extra orthogonal protection step. The 14 percentage‑point cumulative yield advantage (see Evidence Item 1) becomes economically significant at kilogram scale, where a 14% yield improvement can reduce raw‑material costs by tens of thousands of dollars per batch [1].

Fragment‑Based Design of Type I and Type II Kinase Inhibitors Targeting the Hinge Region

The para‑orientation of the ether linker in CAS 1820604‑09‑8 provides a linear trajectory that aligns with the ATP hinge‑binding motif found in a broad range of kinases (PIM, ALK, Wee‑1). The higher TPSA (59.6 Ų) and dual HBD profile (see Evidence Item 2) of derived final compounds correlate with improved solubility and reduced hERG liability, supporting selection of this isomer for oral‑bioavailability‑focused lead optimization programs [2].

Procurement Optimization for Multi‑Gram Lead‑Optimization Campaigns

With 12+ global suppliers offering the para‑isomer at a median 250‑mg price 29% lower than that of the Boc‑piperidine isomer, and with a 6‑day shorter lead time on 10‑g quantities (see Evidence Item 4), procurement teams can secure cost‑effective, timely supply of this intermediate for accelerated hit‑to‑lead and lead‑optimization studies without single‑source risk .

Quote Request

Request a Quote for tert-Butyl (4-(piperidin-4-yloxy)phenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.